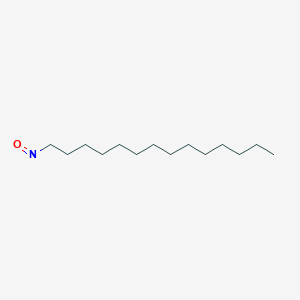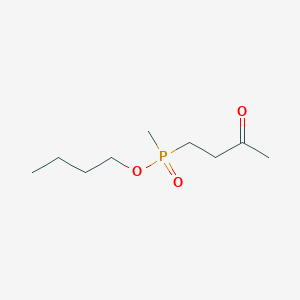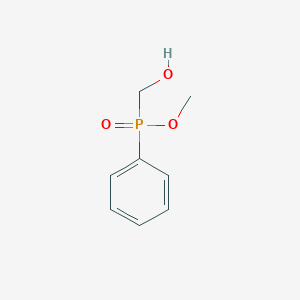
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50NO2.Cl. It is commonly used in various industrial and scientific applications due to its surfactant properties and antimicrobial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride typically involves the reaction of benzyl chloride with tetradecylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water or ethanol under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of quaternary ammonium compounds on microorganisms.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Mecanismo De Acción
The mechanism of action of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride: Similar structure but with a shorter alkyl chain.
Benzyltrimethylammonium chloride: Lacks the 2-hydroxypropyl groups and has a simpler structure.
Cetyltrimethylammonium chloride: Contains a longer alkyl chain and is commonly used as a surfactant.
Uniqueness
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is unique due to its specific combination of a benzyl group, two 2-hydroxypropyl groups, and a tetradecyl chain. This combination provides it with distinct surfactant properties and antimicrobial activity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
65059-94-1 |
|---|---|
Fórmula molecular |
C27H50ClNO2 |
Peso molecular |
456.1 g/mol |
Nombre IUPAC |
benzyl-bis(2-hydroxypropyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-25(2)29,23-26(3)30)24-27-19-16-15-17-20-27;/h15-17,19-20,25-26,29-30H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KXUWBDGMGUMNIG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


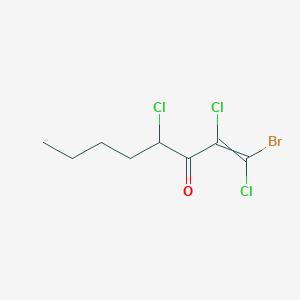
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
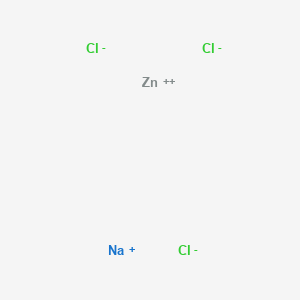
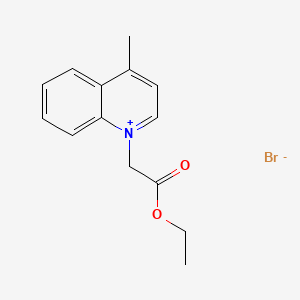
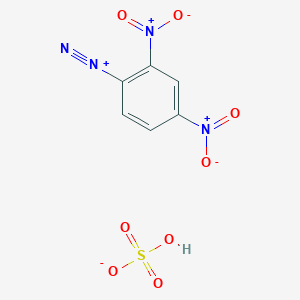
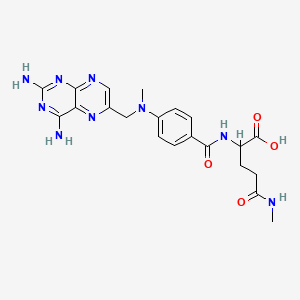
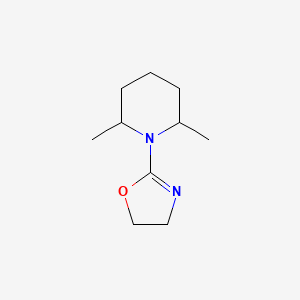
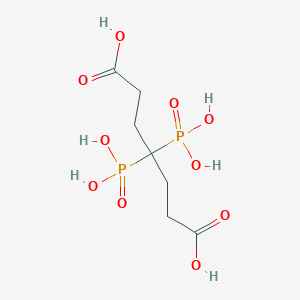
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

